3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Catalog No.
S8489366
CAS No.
M.F
C14H17ClN2O
M. Wt
264.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Product Name

3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

IUPAC Name

3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

InChI

InChI=1S/C14H16N2O.ClH/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14;/h1-4,9-10,15H,5-8H2,(H,16,17);1H

InChI Key

BAPAUBKDZOEWJL-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl

3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C₁₄H₁₇ClN₂O and a molecular weight of 264.75 g/mol. It is classified under various synonyms, including Tretinoin Impurity 14 and 3-(4-piperidyl)-1H-quinolin-2-one hydrochloride. This compound is notable for its structural characteristics, which include a quinoline ring system substituted with a piperidine moiety, making it an interesting target for synthetic and medicinal chemistry applications .

Typical of quinolones and piperidines. For instance, it can undergo:

  • Nucleophilic substitutions, where the piperidine nitrogen can act as a nucleophile.
  • Reduction reactions, particularly involving the carbonyl group at position 2 of the quinoline ring.
  • Condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.

Research indicates that 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride exhibits notable biological activities, particularly in antimicrobial domains. Studies have shown that derivatives of this compound demonstrate effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Aspergillus niger and Candida metapsilosis . Additionally, compounds based on this structure have been explored for their potential in treating various diseases due to their interaction with biological targets.

Several synthesis methods for 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride have been reported:

  • Traditional Synthetic Routes: Involves the condensation of piperidine with appropriate quinoline derivatives, followed by hydrolysis and salt formation with hydrochloric acid.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the formation of the compound from its precursors.
  • Ultrasound-Assisted Synthesis: Similar to microwave methods, ultrasound can be employed to promote faster reactions and improve yields in synthesizing derivatives of this compound .

The primary applications of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride include:

  • Pharmaceutical Research: As a scaffold for developing new antimicrobial agents.
  • Chemical Biology: In studies aimed at understanding the interactions between small molecules and biological systems.
  • Medicinal Chemistry: As a precursor for synthesizing more complex therapeutic compounds targeting various diseases.

Interaction studies have shown that 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride interacts with multiple biological targets, potentially influencing pathways related to cell growth and microbial resistance. These interactions are crucial for understanding its mechanism of action and guiding further drug development efforts.

Several compounds share structural similarities with 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride, including:

Compound NameMolecular FormulaUnique Features
3-(Pyrrolidin-1-yl)quinolin-2(1H)-oneC₁₄H₁₆N₂OContains a pyrrolidine ring instead of piperidine
3-(Morpholin-4-yl)quinolin-2(1H)-oneC₁₄H₁₇N₃OFeatures a morpholine moiety
3-(Piperazine)quinolin-2(1H)-oneC₁₄H₁₈N₂OIncorporates a piperazine ring
3-(4-Methylpiperidin-1-yl)quinolin-2(1H)-oneC₁₅H₁₉N₂OContains a methyl substitution on the piperidine

These compounds exhibit varying biological activities and pharmacological properties, highlighting the unique profile of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride in terms of its specific interactions and applications in medicinal chemistry.

Structural Elucidation via Spectroscopic Methods

The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

  • $$ ^1\text{H} $$ NMR: Peaks corresponding to the aromatic protons of the quinolinone ring appear between $$ \delta $$ 7.2–8.5 ppm, while the piperidinyl protons resonate as multiplet signals at $$ \delta $$ 2.5–3.4 ppm. The N–H proton of the quinolinone tautomer is observed as a broad singlet near $$ \delta $$ 10.2 ppm.
  • $$ ^{13}\text{C} $$ NMR: The carbonyl carbon of the quinolinone core is identified at $$ \delta $$ 162–165 ppm, and the piperidinyl carbons resonate between $$ \delta $$ 25–55 ppm.
  • IR Spectroscopy: A strong absorption band at $$ 1660–1680 \, \text{cm}^{-1} $$ confirms the C=O stretching vibration of the quinolinone moiety. N–H stretching (3200–3350 $$ \text{cm}^{-1} $$) and C–Cl vibrations (600–800 $$ \text{cm}^{-1} $$) are also observed.
  • Mass Spectrometry: The molecular ion peak at $$ m/z $$ 264.75 corresponds to the molecular weight of the hydrochloride salt.

Molecular Formula and Crystallographic Analysis

The molecular formula $$ \text{C}{14}\text{H}{17}\text{ClN}_2\text{O} $$ (MW: 264.75 g/mol) is validated by high-resolution mass spectrometry. Crystallographic data remains unreported in the literature, but computational models predict a planar quinolinone core with the piperidinyl group adopting a chair conformation. The hydrochloride salt forms ionic interactions between the protonated piperidinyl nitrogen and the chloride counterion, stabilizing the crystal lattice.

Tautomeric Behavior and Protonation States

Quinolin-2(1H)-one derivatives exhibit keto-enol tautomerism, with the keto form (lactam) dominating in non-polar solvents and the enol form (lactim) in polar media. Protonation of the piperidinyl nitrogen in the hydrochloride salt shifts the equilibrium toward the lactam tautomer due to reduced basicity of the quinolinone nitrogen.

Protonation States:

  • Free Base: The piperidinyl nitrogen remains unprotonated, favoring the enol form in acidic conditions.
  • Hydrochloride Salt: The piperidinyl nitrogen is protonated, stabilizing the keto tautomer and enhancing solubility in aqueous media.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

PropertyFree BaseHydrochloride Salt
SolubilityLow in water, high in organic solventsHigh in water, moderate in ethanol
StabilityProne to oxidationHygroscopic but stable under inert gas
Melting PointNot reportedNot reported
BioavailabilityLimited due to low solubilityImproved due to ionic character

The hydrochloride salt’s enhanced solubility makes it preferable for formulation in biological studies, though its hygroscopicity necessitates careful storage.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the piperidine-quinolinone linkage. The reaction typically involves displacing a leaving group (e.g., chloride) on the quinolinone core with the piperidine nucleophile.

Synthetic Protocols

  • EDCI-Mediated Coupling: A standard method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent with triethylamine in dichloromethane at room temperature. This approach achieves moderate yields (65–75%) but requires extensive purification via column chromatography .
  • CTAB-Catalyzed SNAr in PEG-400: Cetyltrimethylammonium bromide (CTAB) accelerates the substitution of 2-chloroquinoline-3-carbaldehydes with piperidine in polyethylene glycol-400 (PEG-400), achieving near-quantitative yields (97–98%) under mild conditions [2]. The phase-transfer catalytic activity of CTAB enhances reaction kinetics by solubilizing reactants in the polar solvent.

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

  • Formation of the Meisenheimer Complex: The electron-deficient quinolinone reacts with piperidine to form a tetrahedral intermediate.
  • Elimination of the Leaving Group: Chloride departure restores aromaticity, yielding 3-(piperidin-4-yl)quinolin-2(1H)-one. PEG-400 stabilizes the transition state through hydrogen bonding, reducing activation energy [2].

Table 1: Comparative Yields in Nucleophilic Substitution Routes

MethodCatalyst/SolventYield (%)Purification
EDCI Coupling Triethylamine/DCM65–75Column Chromatography
CTAB/PEG-400 [2]CTAB/PEG-40097–98Simple Filtration

Reductive Amination Strategies in Heterocyclic Systems

While reductive amination is less commonly reported for this compound, it remains a viable route for introducing nitrogen-containing moieties. This method typically involves condensing a ketone or aldehyde with an amine followed by reduction.

Protecting Group Chemistry in Multi-Step Syntheses

Multi-step syntheses often require protecting groups to prevent undesired reactions. The acetanilide group is critical in early-stage intermediates.

Acetanilide Protection

  • Step 1: Acetylation of aniline derivatives (e.g., 6- or 8-substituted anilines) with acetic anhydride yields acetanilides, shielding the amine during subsequent formylation [2] [3].
  • Step 2: Vilsmeier-Haack formylation (POCl₃/DMF) introduces the aldehyde group at position 3 of the quinoline ring. The acetanilide group prevents electrophilic attack at the amine site [3].
  • Deprotection: Hydrolysis under basic conditions (e.g., NaOH/EtOH) regenerates the free amine for further functionalization.

Optimization Note: PEG-400 as a reaction medium avoids the need for protecting groups in one-pot syntheses, streamlining the process [3].

Green Chemistry Approaches for Scalable Production

Green chemistry principles are increasingly applied to enhance sustainability and reduce waste.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times (3–5 minutes vs. 2–12 hours conventionally) while improving yields (89–98% vs. 78–94%). Energy efficiency is enhanced by 40–60% compared to thermal methods [2].

Case Study: Thiosemicarbazone Derivatives

A library of 26 derivatives was synthesized using microwave-assisted condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides. Yields exceeded 90% with minimal solvent use [2].

Table 2: Green Chemistry Metrics

ParameterConventional MethodMicrowave MethodImprovement
Reaction Time2–12 hours3–5 minutes95–99%
Solvent Volume (mL/g)15–205–850–60%
Energy Consumption (kWh)1.2–2.50.3–0.575–80%

Solvent and Catalyst Innovations

  • PEG-400: A non-toxic, recyclable solvent replaces dichloromethane in nucleophilic substitutions, reducing hazardous waste [3].
  • Continuous Flow Reactors: Microreactors enable precise temperature control and higher throughput, achieving 85–90% conversion in 10 minutes .

The solubility profile of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride in pharmaceutical solvents represents a critical parameter for formulation development and analytical methodology. The hydrochloride salt formation significantly enhances the aqueous solubility compared to the free base form, a characteristic commonly observed in pharmaceutical compounds containing basic nitrogen centers [1] [2].

Aqueous Solubility Enhancement

The formation of the hydrochloride salt fundamentally alters the solubility characteristics through protonation of the piperidine nitrogen, creating a charged species that exhibits enhanced water solubility. This ionic form facilitates hydrogen bonding interactions with water molecules, substantially improving dissolution characteristics compared to the neutral quinolinone parent compound [1] [2]. The solubility enhancement is particularly significant given that quinolinone derivatives typically exhibit poor aqueous solubility in their neutral forms [3] [4].

Organic Solvent Compatibility

In pharmaceutical organic solvents, 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride demonstrates variable solubility profiles depending on solvent polarity and hydrogen bonding capacity. Based on structural analogs and related quinolinone compounds, the compound exhibits moderate to good solubility in polar protic solvents such as ethanol and methanol [5] [6] [4]. These alcoholic solvents provide both hydrogen bonding acceptor and donor capabilities, facilitating dissolution of the salt form.

The solubility in polar aprotic solvents such as acetone and dimethylformamide is generally favorable, with these solvents offering excellent solvation of the ionic hydrochloride salt [5] [6] [4]. Dimethylformamide particularly excels in dissolving polar pharmaceutical compounds, making it an excellent choice for analytical applications and extraction procedures [4].

Solvent CategoryRepresentative SolventsSolubility ClassificationMechanism
Polar ProticWater, Ethanol, MethanolEnhanced to GoodHydrogen bonding + ionic interactions
Polar AproticAcetone, DMF, AcetonitrileGood to ExcellentDipole-ion interactions
Moderately PolarEthyl Acetate, DichloromethaneModerateLimited polar interactions
NonpolarHexane, ToluenePoorInsufficient polar interactions

Temperature-Dependent Solubility Behavior

Quinolinone derivatives typically exhibit positive temperature coefficients of solubility, with enhanced dissolution observed at elevated temperatures [3] [5]. This thermodynamic behavior follows the general principle that endothermic dissolution processes are favored at higher temperatures, consistent with the breaking of intermolecular forces in the solid state and subsequent solvation.

Thermal Stability and Degradation Kinetics

The thermal stability of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride can be inferred from extensive studies on related quinolinone and quinoline derivatives, which provide valuable insights into the degradation pathways and kinetic parameters governing thermal decomposition.

Thermal Stability Range

Based on thermal analysis studies of structurally related compounds, quinolinone derivatives generally exhibit thermal stability up to approximately 250-280°C before significant degradation occurs [7] [8] [9]. The specific thermal behavior of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is expected to fall within this range, with the hydrochloride salt potentially affecting the initial decomposition temperature due to the ionic nature of the crystalline form.

Quinoline derivatives have been shown to maintain structural integrity until temperatures exceeding 250°C, at which point exothermic degradation processes initiate [8]. The thermal stability is attributed to the aromatic quinoline ring system, which provides inherent thermal resistance through resonance stabilization [7].

Degradation Kinetic Parameters

Thermal degradation studies on quinolone antibiotics reveal that these compounds follow complex multi-step degradation mechanisms [10] [9]. The kinetic analysis of ciprofloxacin, a structurally related quinolone, demonstrates degradation occurring between 280-550°C with activation energies ranging from 58.09 kJ/mol for the initial degradation step [9].

The degradation kinetics of quinolinone compounds typically follow first-order kinetics, as demonstrated by the Coats-Redfern model analysis [9]. The thermal decomposition can be described by the Nakamura model for crystallization processes, indicating that thermal degradation involves both kinetic and thermodynamic factors [10].

Degradation ParameterTypical RangeSource CompoundsMethod
Onset Temperature250-280°CQuinoline derivativesTGA/DSC
Activation Energy50-120 kJ/molQuinolone antibioticsKinetic modeling
Mass Loss (Primary)50-70%Related compoundsThermogravimetric analysis
Kinetic ModelFirst-orderQuinolinonesCoats-Redfern analysis

Thermodynamic Analysis of Degradation

The thermodynamic parameters governing thermal degradation of quinolinone compounds indicate that the process is kinetically unfavorable in terms of both enthalpy and entropy [11]. The thermal degradation exhibits positive values for both activation enthalpy (ΔH°‡) and Gibbs free energy (ΔG°‡), indicating that thermal decomposition requires significant energy input and is thermodynamically unfavorable under normal conditions [11].

Enthalpy-entropy compensation has been observed in quinolone thermal degradation, where variations in activation enthalpy are compensated by corresponding changes in activation entropy, resulting in relatively constant free energy of activation values [11]. This phenomenon suggests that structural modifications within the quinolinone family may affect individual thermodynamic parameters while maintaining overall thermal stability characteristics.

Partition Coefficient (LogP) and Lipophilicity Studies

The partition coefficient represents a fundamental physicochemical parameter that governs the distribution of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride between lipophilic and hydrophilic phases, directly influencing its pharmaceutical behavior and bioavailability characteristics.

Theoretical LogP Estimation

Based on structural analogs and computational studies of quinoline-piperidine derivatives, the octanol-water partition coefficient (LogP) of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is estimated to fall within the range of 1.5-3.5 [12] [13]. This estimation is derived from quantum chemical calculations and experimental studies on related compounds containing quinoline and piperidine moieties.

The lipophilicity of quinoline-quinone hybrids has been extensively studied, revealing that compounds containing quinoline ring systems typically exhibit LogP values ranging from 1.65-5.06, with the specific value dependent on substituent effects and ring system modifications [12]. The presence of the piperidine ring in the 4-position of the quinolinone core is expected to contribute positively to the overall lipophilicity due to the aliphatic nature of the saturated ring system.

Structural Contributions to Lipophilicity

The quinoline ring system provides the primary aromatic contribution to lipophilicity, with its bicyclic structure offering significant hydrophobic surface area [12] [13]. The piperidine substituent at the 3-position introduces both hydrophobic character through the methylene groups and hydrophilic character through the basic nitrogen center.

Studies on quinoline derivatives demonstrate that the position and nature of substituents significantly affect the partition coefficient [13]. The logarithmic partition coefficient can be calculated using the relationship:

LogP = -(ΔGsol,oct - ΔGsol,w) / (2.3RT)

where ΔGsol,oct and ΔGsol,w represent the solvation free energies in octanol and water, respectively [13].

Structural ComponentLogP ContributionMechanism
Quinoline Ring+2.0 to +3.0Aromatic hydrophobicity
Piperidine Ring+0.5 to +1.0Aliphatic hydrophobicity
Carbonyl Group-0.5 to -1.0Hydrogen bonding acceptor
Protonated Nitrogen-2.0 to -3.0Ionic hydrophilicity

pH-Dependent Distribution Behavior

The distribution coefficient (LogD) at physiological pH 7.4 is expected to be significantly lower than the intrinsic partition coefficient due to the ionization of the piperidine nitrogen center [14] [15]. Based on related compounds with similar pKa values, the LogD7.4 is estimated to range from 1.0-2.5, representing a substantial decrease from the neutral species LogP [14].

The pH-dependent partitioning behavior follows the Henderson-Hasselbalch equation, where the fraction of ionized species significantly affects the overall distribution coefficient. At pH 7.4, with an estimated pKa of approximately 10-11 for the piperidine nitrogen, the compound exists predominantly in the protonated form, substantially reducing its lipophilicity [16] [17].

pH-Dependent Dissociation Behavior

The acid-base equilibria of 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride involve multiple ionizable centers, creating a complex pH-dependent speciation profile that significantly influences its physicochemical properties and pharmaceutical behavior.

Piperidine Nitrogen Basicity

The piperidine nitrogen represents the primary basic center in the molecule, with an estimated pKa value ranging from 9.8-11.3 based on structural analogs and theoretical calculations [14] [16] [17]. This pKa range is consistent with typical piperidine derivatives, where the six-membered saturated ring system provides a favorable environment for protonation.

The basicity of the piperidine nitrogen is influenced by the electron-withdrawing effects of the quinolinone system, which may slightly reduce the pKa compared to simple piperidine (pKa ≈ 11.2) [16]. The conjugation between the piperidine ring and the quinolinone system through the sp3-sp2 carbon connection provides a pathway for electronic communication, moderately affecting the basicity of the nitrogen center.

Quinolinone Nitrogen Dissociation

The quinolinone nitrogen exhibits acidic properties with an estimated pKa value of approximately 7.4-7.6, similar to related 8-hydroxyquinoline derivatives [14] [3]. This relatively acidic pKa reflects the stabilization of the conjugate base through resonance with the quinoline ring system and the adjacent carbonyl group.

The deprotonation of the quinolinone NH creates a negatively charged nitrogen that is stabilized through delocalization across the aromatic system. This ionization significantly affects the overall charge distribution and hydrogen bonding capacity of the molecule [14].

Speciation Distribution Analysis

At physiological pH 7.4, the compound exists as a complex mixture of ionic species due to the presence of two ionizable centers with overlapping pKa values. The major species present include:

  • Fully protonated form (H2L+): Protonated piperidine nitrogen and neutral quinolinone NH
  • Zwitterionic form (HL): Protonated piperidine nitrogen and deprotonated quinolinone nitrogen
  • Neutral form (L): Both nitrogen centers in their neutral states

Based on the estimated pKa values and the Henderson-Hasselbalch equation, at pH 7.4 the distribution is approximately:

  • H2L+ (fully protonated): 51-58%
  • HL (zwitterionic): 42-49%
  • L (neutral): <5%
pH RangePredominant SpeciesCharge StateSolubility Implications
<6.0H2L++1Maximum water solubility
6.0-9.0HL (zwitterion)0 (net)Intermediate solubility
>10.0L0Minimum water solubility

Thermodynamic Parameters of Ionization

The ionization processes involve specific thermodynamic parameters that govern the pH-dependent behavior. The proton dissociation constants are temperature-dependent, following the van't Hoff relationship. Studies on related quinoline derivatives indicate that the ionization enthalpy (ΔH°ion) for quinolinone nitrogen deprotonation is typically endothermic, ranging from 20-40 kJ/mol [14] [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

264.1029409 g/mol

Monoisotopic Mass

264.1029409 g/mol

Heavy Atom Count

18

Dates

Last modified: 02-18-2024

Explore Compound Types